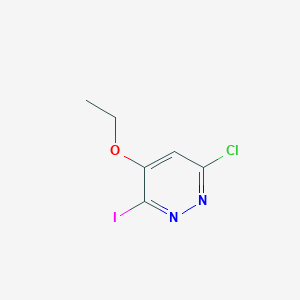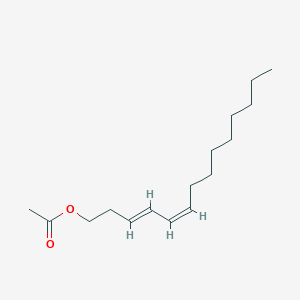
3E,5Z-Tetradecadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3E,5Z-Tetradecadienyl acetate is a carboxylic ester with the molecular formula C16H28O2. It is known for its role as a pheromone in various insect species, particularly in moths. The compound is characterized by its double bonds at the 3rd and 5th positions in the tetradecadienyl chain, which are in the E and Z configurations, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3E,5Z-Tetradecadienyl acetate typically involves the stereoselective reduction of alkynes and the Wittig reaction. One common method starts with commercially available 3-bromo-1-propanol, which undergoes stereospecific reduction using lithium aluminum hydride (LAH) followed by the Wittig reaction to introduce the double bonds .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The Wittig reaction is particularly favored for its ability to produce the E and Z configurations accurately .
Analyse Chemischer Reaktionen
Types of Reactions
3E,5Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecadienoic acids, while reduction can produce saturated tetradecanes .
Wissenschaftliche Forschungsanwendungen
3E,5Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing into its potential use in pest control, reducing the need for harmful pesticides.
Wirkmechanismus
The mechanism of action of 3E,5Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target insect species. The compound binds to olfactory receptors, triggering a behavioral response such as attraction or mating disruption. The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3E,7Z-Tetradecadienyl acetate: Another insect pheromone with similar applications but different double bond positions.
E-3-Tetradecenyl acetate: Used in combination with other pheromones for pest control.
Uniqueness
3E,5Z-Tetradecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity. Its ability to act as a pheromone in multiple insect species makes it a valuable compound in both research and practical applications .
Eigenschaften
Molekularformel |
C16H28O2 |
|---|---|
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(3E,5Z)-tetradeca-3,5-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10-,13-12+ |
InChI-Schlüssel |
XXIIMWWMOJXDLK-JPYSRSMKSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\C=C\CCOC(=O)C |
Kanonische SMILES |
CCCCCCCCC=CC=CCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


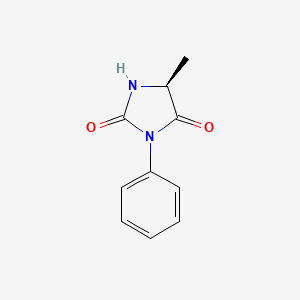
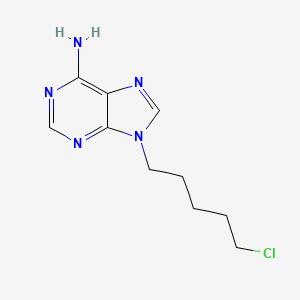
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)

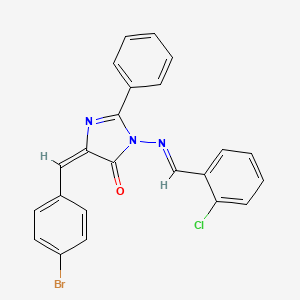
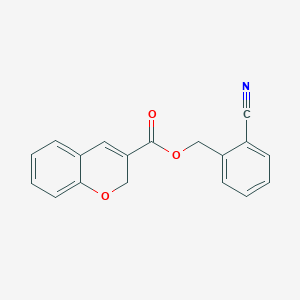

![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
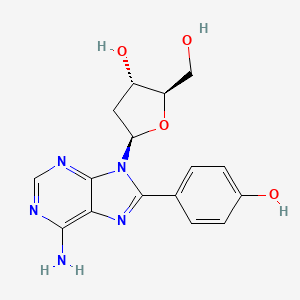
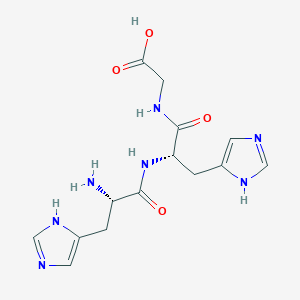
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
